This compound falls under the category of pyridazinones, which are nitrogen-containing heterocycles. Pyridazinones are often studied for their biological activities, particularly in medicinal chemistry, where they are evaluated for their potential as therapeutic agents.
The synthesis of 6-(7-theophylline)-3(2H)-pyridazinone typically involves several key steps:
The molecular structure of 6-(7-theophylline)-3(2H)-pyridazinone features:
The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule .
6-(7-theophylline)-3(2H)-pyridazinone undergoes various chemical reactions that can influence its pharmacological activity:
The mechanism of action of 6-(7-theophylline)-3(2H)-pyridazinone primarily involves:
The physical and chemical properties of 6-(7-theophylline)-3(2H)-pyridazinone include:
6-(7-theophylline)-3(2H)-pyridazinone has several scientific applications:
The 3(2H)-pyridazinone ring system serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar structure that facilitates target engagement. This heterocycle contains two adjacent nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3, creating distinct electron-donor and electron-acceptor regions. Modifications at positions 4, 5, and 6 significantly modulate bioactivity, with position 6 being particularly crucial for target specificity. Electron-withdrawing groups at C6 enhance interactions with catalytic sites of enzymes like phosphodiesterases (PDEs), while hydrophobic substituents improve membrane permeability [3].
The scaffold's pharmacological relevance is exemplified by derivatives demonstrating potent acetylcholinesterase (AChE) inhibition (KI = 11.61 ± 0.77 nM for compound 5g), where sulfone-containing pyridazinones interact simultaneously with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking reveals that optimal C6 substituents (e.g., arylpiperazines) form π-π stacking with residues in the enzyme gorge, while the pyridazinone carbonyl hydrogen-bonds with key amino acids like H447 [3] [8].
Table 1: Pharmacophoric Influence of 3(2H)-Pyridazinone Substitutions
Position | Substituent Type | Target Interaction | Biological Consequence |
---|---|---|---|
C6 | Arylpiperazine | AChE PAS/CAS | Enhanced cholinesterase inhibition |
C6 | 4-Methoxyphenyl (e.g., compound 5a) | Hydrophobic enzyme pockets | Analgesic activity (Koster's test) |
C2 | Acetyl/propanamide chains | H-bonding with catalytic residues | Improved antinociceptive potency |
C4 | Morpholino | PDE catalytic domain | Cardiotonic and bronchodilatory effects |
Theophylline (1,3-dimethylxanthine) contributes a purine-based pharmacophore known for nonselective PDE inhibition and adenosine receptor antagonism. Hybridizing it with pyridazinone generates bifunctional molecules with synergistic pharmacological profiles. In 6-(7-theophylline)-3(2H)-pyridazinone, the theophylline unit attaches at position 7 via a methylene bridge to C6 of the pyridazinone, creating a tricyclic system (C₁₁H₁₀N₆O₃, MW 274.24 g/mol) [1] [4] [9].
This fusion combines theophylline's PDE-affinity with pyridazinone's cardiovascular and neurological activities. The methylxanthine moiety enhances water solubility through N7 protonation, while its planar structure allows π-π interactions with aromatic residues in PDE binding pockets. X-ray crystallography confirms the dihedral angle between the purine and pyridazinone rings influences conformational stability and target engagement [5] [9].
Table 2: Molecular Descriptors of 6-(7-Theophylline)-3(2H)-Pyridazinone
Property | Value/Description | Method/Source |
---|---|---|
Molecular Formula | C₁₁H₁₀N₆O₃ | CAS 139026-57-6 [4] |
Molar Mass | 274.24 g/mol | ChemBK [4] |
Hybridization Point | Theophylline C7 → Pyridazinone C6 | Synthesis scheme [2] |
Key Functional Groups | Xanthine carbonyls (C2=O, C6=O), pyridazinone C3=O | X-ray crystallography [9] |
Electron Distribution | Alternating donor/acceptor regions | Computational modeling [3] |
Early pyridazinone drugs featured monocyclic structures (e.g., 4,5-dihydro-6-phenyl-3(2H)-pyridazinones like CI-914), which exhibited cardiotonic effects via PDE III inhibition. These compounds demonstrated moderate PDE affinity but suffered from short half-lives and off-target effects. To enhance potency, researchers developed bicyclic systems by fusing aryl groups at C6, leading to compounds like 6-(4-methoxyphenyl)-3(2H)-pyridazinone with improved analgesic activity in modified Koster’s tests [8] [10].
The critical advancement emerged with tricyclic hybrids, exemplified by 6-(7-theophylline)-3(2H)-pyridazinone (synthesized 1991). This architecture integrates two bioactive pharmacophores: (1) the pyridazinone’s hydrogen-bonding core, and (2) theophylline’s adenosine receptor affinity. X-ray analyses of related tricyclics (e.g., 1-[2-[6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetyl]-4-(3-chlorophenyl)piperazine) confirmed enhanced planarity and stacking capability versus monocyclic analogs [2] [8].
Table 3: Milestones in PDE-Targeted Hybrid Development
Year | Innovation | Impact | Reference |
---|---|---|---|
1937 | Aminophylline (theophylline-ethylenediamine) IV use | First potent xanthine bronchodilator | [5] |
1985 | CI-914 (dihydropyridazinone) | PDE III-selective cardiotonic with minimal BP effects | [2] |
1991 | 6-(7-Theophylline)-3(2H)-pyridazinone synthesis | First tricyclic theophylline-pyridazinone hybrid | [2] |
2008 | ¹⁸F-labeled pyridazinones (e.g., [¹⁸F]27) | PET tracers for cardiac mitochondrial imaging | [6] |
This historical progression underscores a shift from serendipitous discovery to structure-based hybridization, leveraging crystallography and computational modeling to optimize dual-pharmacophore entities for enhanced target specificity and multifunctional pharmacology.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8